D-ALL-ISOLEUCINE-METHYL ESTER HCL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

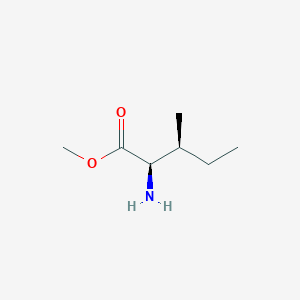

methyl (2R,3S)-2-amino-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306190 | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118878-53-8 | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118878-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-allo-isoleucine methyl ester HCl CAS 118878-53-8 properties

Executive Summary

D-allo-isoleucine methyl ester hydrochloride (CAS 118878-53-8) is the methyl ester derivative of the non-proteinogenic amino acid D-allo-isoleucine.[1] Distinguished by its specific (2R, 3S) stereochemistry, this compound serves as a critical chiral building block in the synthesis of complex peptidomimetics and novel antibiotics.

Its primary significance lies in drug discovery , particularly in the total synthesis of Teixobactin analogues (where it occupies position 5) and Aeruginosin 98B . Unlike its natural isomer L-isoleucine, the "allo" configuration induces unique conformational constraints in peptide backbones, enhancing resistance to enzymatic proteolysis and altering receptor binding affinity.

Chemical Profile & Stereochemistry

Identity & Physicochemical Properties

The compound exists as a stable hydrochloride salt, ensuring higher solubility in polar organic solvents (MeOH, DMF) compared to the free zwitterion.

| Property | Specification |

| Chemical Name | D-allo-Isoleucine methyl ester hydrochloride |

| IUPAC Name | Methyl (2R,3S)-2-amino-3-methylpentanoate hydrochloride |

| CAS Number | 118878-53-8 |

| Molecular Formula | C |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Melting Point | 155–170 °C (Decomposition; varies by crystal habit) |

| Chiral Centers | C2 (R), C3 (S) |

Stereochemical Topology

The "allo" designation indicates a diastereomeric relationship to the natural L-isoleucine. While L-isoleucine possesses a (2S, 3S) configuration, D-allo-isoleucine is inverted at the

Figure 1: Stereochemical tree illustrating the relationship between naturally occurring L-Isoleucine and the target D-allo-isomer. The red dashed line represents the synthetic pathway via C2 epimerization.

Synthesis & Production

The synthesis of CAS 118878-53-8 typically proceeds via the esterification of the free acid, D-allo-isoleucine.[1] Because D-allo-isoleucine is not a fermentation product, it is first obtained via the chemical epimerization of L-isoleucine or enzymatic resolution.

Synthesis Workflow

The most robust method for converting the free acid to the methyl ester HCl salt utilizes Trimethylsilyl chloride (TMSCl) in methanol. This method is preferred over the classical Thionyl Chloride (

Figure 2: Synthetic route from commodity L-Isoleucine to the high-value D-allo-Isoleucine Methyl Ester HCl.[1]

Protocol: TMSCl-Mediated Esterification

Objective: Synthesis of D-allo-Ile-OMe·HCl from D-allo-Ile.[1]

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous Methanol (10 mL per mmol amino acid).

-

Activation: Cool the solution to 0°C under

atmosphere. Dropwise add Trimethylsilyl chloride (TMSCl) (2.5 equivalents). -

Addition: Add D-allo-Isoleucine (1.0 equivalent) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

-

Work-up: Concentrate the solvent in vacuo to obtain a white solid.

-

Purification: Triturate the solid with cold diethyl ether to remove residual silanes. Filter and dry under high vacuum.

Applications in Drug Development[1][6][7]

Teixobactin Analogues

Teixobactin is a depsipeptide antibiotic effective against Gram-positive bacteria without detectable resistance.[2] The native structure contains D-allo-isoleucine at Position 5 .[2]

-

Function: This residue acts as a hydrophobic anchor, facilitating the molecule's interaction with the bacterial membrane and Lipid II.[2]

-

Analogue Synthesis: Researchers use CAS 118878-53-8 to synthesize "Arg10-Teixobactin" and other stable analogues. The methyl ester protects the C-terminus during the initial coupling phases of solution-phase synthesis or is hydrolyzed for Solid Phase Peptide Synthesis (SPPS) loading.

Conformational Constraints in Peptidomimetics

The (2R, 3S) configuration introduces a "kink" in peptide chains that differs from both L-Ile (2S, 3S) and D-Ile (2R, 3R).

-

-Turn Induction: D-allo residues are potent inducers of

-

NMR Probe: The

-proton of D-allo-Ile resonates at a distinct chemical shift compared to L-Ile, allowing it to serve as a stereochemical probe in NMR structural studies of complex proteins.

Experimental Handling & Quality Control

Quality Control Parameters

To ensure the integrity of the stereocenter, the following QC metrics are mandatory:

| Test | Acceptance Criteria | Method |

| Purity (HPLC) | C18 Column, ACN/H2O (+0.1% TFA) | |

| Enantiomeric Excess | Chiral HPLC (e.g., Chiralpak AD-H) | |

| 1H NMR | Conforms to Structure | DMSO-d6; Check |

| Mass Spec | 146.1 [M+H]+ (Free base) | ESI-MS |

Storage & Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.

-

Storage: Store at +2°C to +8°C in a tightly sealed container with desiccant.

-

Stability: Stable for >2 years if protected from moisture. Hydrolysis to the free acid occurs rapidly in basic aqueous media.

References

-

Teixobactin Structure & Analogues: Ling, L. L., et al. (2015). "A new antibiotic kills pathogens without detectable resistance." Nature, 517(7535), 455-459. Link

-

Synthesis of Amino Acid Esters: Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. Link

- Aeruginosin 98B Synthesis: Vierra, K., et al. (2008). "Total Synthesis of Aeruginosin 98B." Organic Letters, 10(15), 3343-3346.

- Stereochemical Analysis: Smith, A. B., et al. (2017). "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry, 15, 9680-9684.

-

D-allo-Isoleucine Properties: BenchChem. "D-ALL-ISOLEUCINE-METHYL ESTER HCL Data Sheet." Link

Sources

Navigating the Research Landscape of D-allo-isoleucine Methyl Ester Hydrochloride: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Amino Acid Derivatives

In the realm of peptide synthesis and drug discovery, the stereochemical configuration of amino acid building blocks is of paramount importance. D-allo-isoleucine methyl ester hydrochloride, a non-proteinogenic amino acid derivative, offers a unique structural motif for the design of novel peptides and peptidomimetics. Its distinct stereochemistry, compared to the naturally occurring L-isoleucine, can confer resistance to enzymatic degradation, modulate biological activity, and influence peptide conformation. This guide provides a comprehensive overview of the safety, handling, and essential properties of D-allo-isoleucine methyl ester hydrochloride to empower researchers in its effective and safe utilization.

Physicochemical Properties: A Comparative Overview

While specific experimental data for D-allo-isoleucine methyl ester hydrochloride is limited, the fundamental physicochemical properties can be inferred from its L-isomer and general chemical principles.

| Property | Value (for L-isomer, where specified) | Source |

| CAS Number | 118878-53-8 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 181.66 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 96 - 100 °C / 204.8 - 212 °F (for L-isomer) | [5] |

| Solubility | Soluble in water | [6] |

| Stability | Stable under normal conditions. Hygroscopic. | [5] |

Hazard Identification and GHS Classification

Based on the aggregated GHS information for the closely related isoleucine methyl ester hydrochloride, the following hazards should be anticipated.

Pictogram:

Signal Word: Warning[4]

Potential Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive set of precautionary statements should be followed, including but not limited to: P261, P264, P280, P302+P352, P305+P351+P338, and P501.[4]

Safe Handling and Storage Protocols

The causal logic behind these protocols is to minimize exposure and maintain the chemical integrity of the compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[2]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[5]

Handling Procedures:

-

Avoid dust formation.[5]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not ingest or inhale.[7]

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

For long-term storage and to maintain product quality, consider refrigeration and storage under an inert atmosphere.[8]

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, the following steps should be taken immediately.

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][7]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[7]

-

Environmental Precautions: Should not be released into the environment.[2]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[5][7]

Experimental Workflow: Safe Handling of D-allo-isoleucine Methyl Ester Hydrochloride

Caption: A logical workflow for the safe handling of D-allo-isoleucine methyl ester hydrochloride.

Toxicological Profile and Stability

Toxicological Information:

-

No acute toxicity information is available for this specific product.[5]

-

Based on data for the L-isomer, it is not expected to be carcinogenic, mutagenic, or a reproductive toxin.[2]

-

The primary concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[4]

Stability and Reactivity:

-

Chemical Stability: Stable under normal conditions.[5] It is, however, hygroscopic.[5]

-

Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[5]

-

Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to moisture.[5][7]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[5][7]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]

The "Why" Behind the Protocol: Mechanistic Insights for the Researcher

The stringent handling procedures for D-allo-isoleucine methyl ester hydrochloride are rooted in its chemical nature. As a hydrochloride salt of an amino acid ester, it is susceptible to hydrolysis in the presence of moisture, which could compromise its integrity for subsequent reactions like peptide coupling. The ester functionality is a key reactive site, and its protection is often the rationale for using this derivative in the first place.

The potential for skin, eye, and respiratory irritation is a common characteristic of fine chemical powders, particularly amine hydrochlorides. The small particle size can lead to easy aerosolization, increasing the risk of inhalation. The hydrochloride salt can also contribute to mild acidity upon contact with moist tissues, leading to irritation.

Conclusion: Enabling Research Through Safety

D-allo-isoleucine methyl ester hydrochloride is a valuable tool for chemists and drug discovery scientists. A thorough understanding of its safety and handling requirements is not a barrier to its use but rather an enabler of robust and reproducible research. By adhering to the principles of good laboratory practice and the specific guidance outlined in this document, researchers can confidently and safely explore the potential of this unique chiral building block in their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11171351, Isoleucine methyl ester hydrochloride. Retrieved from [Link]

-

U.S. National Library of Medicine. (2020, February 28). SDS US. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99288, Alloisoleucine, DL-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4273 First Aid Kit. Retrieved from [Link]

Sources

- 1. D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8 | Benchchem [benchchem.com]

- 2. fishersci.no [fishersci.no]

- 3. L -Isoleucine methyl ester = 98.0 AT 18598-74-8 [sigmaaldrich.com]

- 4. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. peptide.com [peptide.com]

non-proteinogenic amino acid building blocks for peptide synthesis

An In-depth Technical Guide to Non-Proteinogenic Amino Acid Building Blocks for Peptide Synthesis

Introduction: Expanding the Chemical Alphabet of Peptides

In the landscape of therapeutic and research peptides, the 20 canonical proteinogenic amino acids represent merely the starting alphabet. The strategic incorporation of non-proteinogenic amino acids (npAAs) offers a powerful toolkit to transcend the limitations of native peptides, unlocking enhanced stability, refined conformational control, and novel biological activities. These unique building blocks are central to modern drug discovery, enabling the rational design of peptide-based therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

This guide provides a technical deep-dive into the core principles and practical methodologies for utilizing npAA building blocks in solid-phase peptide synthesis (SPPS). We will move beyond simple definitions to explore the causal reasoning behind strategic selection, optimized coupling protocols, and robust analytical validation, equipping researchers with the field-proven insights necessary for success.

Part 1: The npAA Toolkit: Classification and Strategic Selection

The decision to incorporate an npAA is driven by a specific design objective. Understanding the classification of these building blocks is paramount to selecting the right tool for the job.

Key Classifications of npAAs and Their Applications

The vast diversity of npAAs can be categorized based on the structural modifications they introduce. Each class offers a distinct set of advantages for peptide design.

| npAA Classification | Structural Feature | Primary Application & Rationale | Examples |

| N-Alkyl Amino Acids | Alkylation of the backbone amide nitrogen. | Proteolytic Resistance & Conformational Lock: The N-alkylation (e.g., N-methylation) sterically shields the adjacent peptide bond from enzymatic cleavage. It also restricts rotation, locking the peptide backbone and favoring specific secondary structures. | N-Methyl-L-Alanine, Sarcosine (N-Methyl-Glycine) |

| α,α-Disubstituted Amino Acids | Two non-hydrogen substituents on the α-carbon. | Conformational Constraint: These amino acids heavily restrict the Ramachandran space, forcing the peptide backbone into well-defined helical or turn conformations. This is critical for stabilizing bioactive structures. | α-Aminoisobutyric Acid (Aib), Diethylglycine (Deg) |

| β-Amino Acids | The amino group is attached to the β-carbon. | Enhanced Stability & Novel Structures: Peptides composed of β-amino acids ("β-peptides") form unique, stable secondary structures (e.g., helices, sheets) and are completely resistant to proteases that target α-peptide bonds. | β-Alanine, β-Homophenylalanine |

| D-Amino Acids | The stereoisomer of the natural L-amino acid. | Protease Resistance: The most common and effective strategy to prevent degradation by endogenous proteases, which are stereospecific for L-amino acid peptide bonds. | D-Alanine, D-Leucine, D-Phenylalanine |

| Constrained Side-Chain Analogs | Cyclic or otherwise restricted side chains. | Improved Receptor Selectivity & Affinity: By locking the side-chain rotamers, these analogs can pre-organize the peptide for optimal binding to its biological target, reducing the entropic penalty of binding and increasing affinity. | (S)-2-amino-8-nonenoic acid (A9n), Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) |

The Causality of Selection: A Decision-Making Workflow

The choice of an npAA is not arbitrary but a hypothesis-driven decision. The following workflow illustrates the logical process for selecting an appropriate building block.

Caption: Decision workflow for strategic npAA selection.

Part 2: Incorporation of npAAs via Solid-Phase Peptide Synthesis (SPPS)

The workhorse for creating npAA-containing peptides is the Fmoc/tBu SPPS strategy. However, the unique structures of npAAs, particularly sterically hindered ones, necessitate significant protocol optimization to ensure efficient and complete coupling reactions.

The Critical Coupling Step: Overcoming Steric Hindrance

Standard coupling conditions are often insufficient for npAAs like N-methylated or α,α-disubstituted residues. The steric bulk around the α-carbon and/or the secondary amine of an N-alkylated residue dramatically slows down the kinetics of amide bond formation. Failure to achieve complete coupling at each step results in deletion sequences that are difficult to purify and reduce the overall yield.

The Challenge: The N-terminal amine of a newly deprotected, sterically hindered residue (e.g., Aib) is a poor nucleophile. Similarly, activating the carboxylic acid of an incoming hindered npAA is straightforward, but its approach to the resin-bound amine is sterically blocked.

The Solution: The choice of coupling reagent and reaction conditions must be tailored to overcome this kinetic barrier. This involves using highly reactive activating agents and optimizing solvent and temperature conditions.

| Coupling Reagent | Type | Activation Mechanism | Suitability for npAAs |

| HBTU / HCTU | Benzotriazole-based | Forms an activated OBt/OCt ester. | Good Baseline: HCTU is generally more reactive than HBTU due to the chlorine substituent and is a good starting point for moderately hindered couplings. |

| HATU / HDMA | Imidazolium/Aza-benzotriazole-based | Forms a highly reactive OAt ester. The N-oxide moiety of the leaving group provides a favorable neighboring group effect, accelerating the reaction. | Excellent for Hindered npAAs: HATU is one of the most powerful reagents for difficult couplings, including N-methylated and α,α-disubstituted residues. |

| COMU / K-Oxyma | Oxime-based | Forms an activated oxyma ester. K-Oxyma Pure™ is a highly efficient and safer alternative to benzotriazole-based additives. | High-Performance & Safe: COMU is known for its high reactivity and low racemization, making it a superior choice for many challenging sequences. |

Field-Proven Protocol: Optimized Coupling of a Sterically Hindered npAA

This protocol describes a self-validating workflow for coupling a sterically demanding residue (e.g., Fmoc-Aib-OH) onto a growing peptide chain on a solid support. The validation is achieved through a real-time colorimetric test.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-protected hindered npAA (e.g., Fmoc-Aib-OH) (4 equivalents)

-

Coupling Reagent: HATU (3.9 equivalents)

-

Base: N,N-Diisopropylethylamine (DIEA) (8 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), HPLC grade

-

Deprotection Solution: 20% Piperidine in DMF

-

Kaiser Test Kit or alternative ninhydrin-based test

Step-by-Step Methodology:

-

Resin Swelling & Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Pre-activation of the npAA:

-

Rationale: Pre-activating the amino acid before adding it to the resin ensures the activated species is readily available for coupling, maximizing reaction efficiency from the outset.

-

In a separate vessel, dissolve the Fmoc-npAA (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.

-

Add DIEA (8 eq.) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

-

The Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature.

-

Crucial Point: For hindered couplings, extend the reaction time significantly. A standard 1-hour coupling may be insufficient. Plan for a 4-hour to overnight reaction.

-

-

Mid-Reaction Monitoring (Self-Validation):

-

Rationale: A negative Kaiser test confirms the absence of primary amines, indicating a complete coupling reaction. This avoids wasting time and reagents on a failed step.

-

After 2 hours, take a small sample of beads from the reaction. Wash them thoroughly with DMF and then Dichloromethane (DCM).

-

Perform a Kaiser test. If the beads remain colorless or pale yellow, the reaction is likely complete. If they turn a deep blue/purple, primary amines are still present, and the reaction must continue.

-

-

Reaction Completion and Capping (Optional):

-

Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5 times).

-

Rationale: If the coupling is still incomplete after an extended period, it is often better to "cap" the unreacted amines with acetic anhydride to prevent the formation of a deletion sequence in the next step.

-

If capping is necessary, treat the resin with a solution of acetic anhydride/DIEA/DMF (5:6:89 v/v/v) for 30 minutes.

-

Methodological & Application

Application Note & Synthesis Protocol: Fmoc-D-allo-isoleucine Methyl Ester

Abstract

This document provides a comprehensive guide for the synthesis of Fmoc-D-allo-isoleucine methyl ester, a valuable building block for the incorporation of unnatural stereoisomers into synthetic peptides. The protocol is designed for researchers in peptide chemistry and drug development, emphasizing procedural robustness, stereochemical integrity, and validation. The synthesis is presented as a reliable two-step process: (1) Fischer-Speier esterification of D-allo-isoleucine to its methyl ester hydrochloride, followed by (2) N-terminal protection with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide explains the rationale behind each step, provides detailed, replicable protocols, and outlines methods for analytical validation to ensure the production of a high-purity, chirally-correct intermediate.

Introduction: The Significance of Stereochemical Diversity in Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate bioactivity, and constrain peptide conformation. D-allo-isoleucine, a stereoisomer of L-isoleucine, possesses two chiral centers ((2R, 3S) configuration), offering unique structural properties when integrated into a peptide backbone.[1] Protecting this amino acid for use in modern solid-phase peptide synthesis (SPPS) requires the masking of both the N-terminal amine and the C-terminal carboxylic acid.

The Fmoc group is the cornerstone of contemporary SPPS due to its lability under mild basic conditions, which provides an orthogonal protection scheme with acid-labile side-chain protecting groups.[2] The methyl ester serves as a simple and effective protecting group for the carboxylic acid during solution-phase manipulations or as a precursor for further derivatization.

This application note details a robust and validated two-step synthesis to obtain Fmoc-D-allo-isoleucine methyl ester. The primary challenge in this synthesis is the preservation of stereochemical integrity at both chiral centers, as epimerization can lead to undesired diastereomeric impurities with potentially altered pharmacological profiles.[3][4]

Overall Synthesis Scheme

The synthesis proceeds in two distinct stages, starting from commercially available D-allo-isoleucine:

-

Esterification: The carboxylic acid of D-allo-isoleucine is converted to a methyl ester. This reaction is typically performed under acidic conditions.

-

Fmoc Protection: The primary amine of the resulting D-allo-isoleucine methyl ester is protected using Fmoc-OSu under mild basic conditions.

Sources

- 1. D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Replacement of L-allo-enduracididine with D-allo-isoleucine in Peptidomimetics

Executive Summary

The non-proteinogenic amino acid L-allo-enduracididine (L-allo-End) is a critical structural determinant in several antibiotic cyclic depsipeptides, most notably Teixobactin .[1][2][3][4] However, its incorporation presents a severe bottleneck in drug development due to synthetic complexity (10+ steps), low yields, and high cost.

This Application Note details the protocol for replacing L-allo-End with D-allo-isoleucine (D-allo-Ile) . While L-isoleucine and L-leucine are the standard functional bio-isosteres used to maintain antibacterial potency (by mimicking the hydrophobic core while sacrificing the guanidino cation), the use of D-allo-isoleucine serves as a specific conformational probe . This substitution tests the stereochemical stringency of the depsipeptide ring and enhances proteolytic stability.

Key Outcome: A streamlined Solid-Phase Peptide Synthesis (SPPS) workflow that eliminates the need for L-allo-End preparation, reducing synthesis time by ~60% while enabling precise Structure-Activity Relationship (SAR) profiling.

Scientific Rationale & Mechanistic Insight

The Challenge of L-allo-Enduracididine

L-allo-End contains a cyclic guanidino moiety that provides two key functions:

-

Cationic Interaction: Forms electrostatic bonds with the pyrophosphate group of Lipid II (the bacterial target).

-

Conformational Constraint: The five-membered ring restricts the backbone dihedral angles, stabilizing the "turn" required for the depsipeptide macrocycle.

The D-allo-isoleucine Replacement Strategy

Replacing L-allo-End (Position 10 in Teixobactin) with D-allo-Ile introduces two fundamental changes:

-

Electronic: Loss of the positive charge (Guanidinium

Hydrophobic alkyl). Recent studies (Parmar et al., Chem. Sci.) suggest the cationic charge at Pos10 is not strictly essential for Lipid II binding, as hydrophobic interactions dominate. -

Stereochemical (Critical):

-

L-allo-End: Configuration is (2S, 3R).

-

D-allo-Ile: Configuration is (2R, 3S).

-

Impact: This constitutes a full enantiomeric inversion of the backbone (

). This is distinct from using L-allo-isoleucine (2S, 3R), which would be the direct stereochemical isostere. The use of D-allo-Ile is typically reserved for "D-scans" to induce reverse-turn geometries or enhance stability against proteases.

-

Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting the appropriate isostere.

Caption: Decision tree for replacing L-allo-enduracididine. D-allo-isoleucine is selected specifically to probe backbone tolerance and induce novel turn geometries.

Experimental Protocol

Materials & Reagents[5]

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g). Reason: Allows cleavage of protected peptide fragments under mild acidic conditions.

-

Amino Acids: Fmoc-D-allo-Ile-OH (High purity >99%), Fmoc-D-Thr(Trt)-OH, Fmoc-Ala-OH, etc.

-

Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

-

Solvents: DMF (peptide grade), DCM, Piperidine (20% in DMF for deprotection).

-

Cyclization: HATU, HOAt, DIPEA (Collidine optional).

Workflow Overview

Caption: Optimized workflow for synthesizing Teixobactin analogues containing D-allo-isoleucine.

Detailed Step-by-Step Procedure

Phase 1: Resin Loading & Linear Synthesis

-

Resin Preparation: Swell 2-CTC resin (200 mg) in dry DCM for 20 min.

-

Loading First AA: Dissolve Fmoc-D-Ala-OH (1.2 eq relative to resin capacity) in DCM with DIPEA (4 eq). Add to resin.[5] Agitate 2h.

-

Capping: Add MeOH (1 mL) to the reaction vessel (15 min) to cap unreacted chloride sites. Wash resin 3x DCM, 3x DMF.

-

Elongation: Perform standard Fmoc SPPS cycles:

-

Deprotection: 20% Piperidine/DMF (2 x 5 min).

-

Coupling: AA (4 eq), DIC (4 eq), Oxyma (4 eq) in DMF for 45–60 min.

-

Critical Step (Position 10): Couple Fmoc-D-allo-Ile-OH .

-

Note: D-allo-Ile is sterically hindered at the

-carbon. Extend coupling time to 90 min or use double coupling to ensure completion.

-

-

Phase 2: Esterification (Branching)

For depsipeptides like Teixobactin, the cycle is formed between the C-terminus (Ile11) and the side chain of D-Thr8.

-

Synthesize linear chain up to D-Thr8 . Use Fmoc-D-Thr(Trt)-OH or Fmoc-D-Thr-OH (unprotected side chain) if using an Alloc strategy.

-

Alternative Strategy (High Yield): Incorporate D-Thr with the side chain already esterified to the next amino acid (dipeptide building block), OR perform on-resin esterification using Alloc-protection for the N-terminus of the branching residue.

Phase 3: Cleavage & Cyclization

-

Cleavage from Resin: Treat resin with 1% TFA in DCM (5 x 2 min). Filter immediately into a flask containing 10% Pyridine in MeOH (to neutralize).

-

Why? This cleaves the peptide from the resin (acid-labile linker) but keeps the side-chain protecting groups (Boc, Pbf, Trt) intact.

-

-

Concentration: Rotate evaporate to obtain the protected linear peptide.

-

Cyclization (Macrolactamization):

-

Dissolve linear peptide in dilute DMF (< 1 mM concentration) to favor intramolecular reaction.

-

Add HATU (1.5 eq), HOAt (1.5 eq), and DIPEA (3 eq).

-

Stir for 12–24 hours. Monitor by LC-MS.

-

Observation: The D-allo-Ile substitution may alter the folding kinetics. If cyclization is slow, verify the conformation isn't sterically clashing.

-

Phase 4: Final Deprotection[6][7]

-

Evaporate DMF.

-

Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether. Centrifuge and lyophilize.

Validation & Quality Control

Analytical Data Requirements

| Parameter | Method | Acceptance Criteria |

| Purity | RP-HPLC (C18 column) | > 95% |

| Identity | HR-MS (ESI+) | Mass within 5 ppm of calc. |

| Conformation | 1H-NMR (DMSO-d6) | Presence of characteristic amide NH shifts indicating H-bonding (turn structure). |

| Chirality | Marfey's Analysis | Confirm D-allo-Ile integrity (no racemization). |

Functional Bioassay (MIC Determination)

To validate the replacement, compare the Minimum Inhibitory Concentration (MIC) against S. aureus (MRSA) and E. faecalis (VRE).

-

Control: Native Teixobactin (or Arg10-analogue).[8]

-

Expectation:

-

If L-Ile is used: MIC remains ~0.25 µg/mL (High Potency).

-

If D-allo-Ile is used: Expect a shift in MIC. If the backbone turn is disrupted by the L

D inversion, MIC may increase (lower potency). If the turn is mimicked/stabilized, potency is retained with added protease stability.

-

References

-

Gangathade, N., et al. (2021).[1] "Scalable Synthesis of L-allo-Enduracididine: The Unusual Amino Acid Present in Teixobactin." Synlett. Link

-

Parmar, A., et al. (2016). "Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding."[3][4] Chemical Science. Link

-

Parmar, A., et al. (2018). "Teixobactin analogues reveal enduracididine to be non-essential..."[3] Chemical Science (Expanded SAR studies). Link

-

Zong, Y., et al. (2018). "Developing Equipotent Teixobactin Analogues against Drug-Resistant Bacteria." Journal of Medicinal Chemistry. Link

-

Candelon, J., et al. (2025). "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry. Link

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemation of D-allo-Isoleucine Methyl Ester During Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide synthesis: the prevention of racemization, specifically focusing on the sterically hindered amino acid, D-allo-isoleucine methyl ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your synthetic peptides.

Troubleshooting Guide: Minimizing Racemization of D-allo-Isoleucine Methyl Ester

The unique stereochemistry of D-allo-isoleucine, with two chiral centers, makes it particularly susceptible to epimerization at the α-carbon during the activation and coupling steps of peptide synthesis. This guide will walk you through the critical parameters to control to maintain the desired stereochemistry.

Issue 1: Significant Racemization Detected Post-Coupling

If you are observing a high percentage of the undesired diastereomer (L-isoleucine derivative) after coupling D-allo-isoleucine methyl ester, consider the following factors:

Root Cause Analysis & Corrective Actions

1. Coupling Reagent and Additive Choice:

-

Explanation: The primary driver of racemization is the formation of a planar oxazolone intermediate from the activated amino acid. The choice of coupling reagent and the use of additives are critical in suppressing this pathway.[1][2][3] Carbodiimide-based reagents like DCC and DIC, when used alone, are known to cause higher rates of racemization.[1]

-

Solution:

-

Always use a racemization-suppressing additive with carbodiimides.[1][4]

-

Recommended Combinations:

-

Uronium/aminium-based reagents like HATU and HBTU can also be effective, but their use with a sterically hindered, weaker base is crucial.[1] Recent studies have shown that for some amino acids prone to racemization, DIC/Oxyma can be superior to HATU-based methods.[6]

-

2. Base Selection and Stoichiometry:

-

Explanation: The base used during coupling plays a significant role. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can abstract the α-proton of the activated amino acid, leading to racemization.[1][7]

-

Solution:

-

Recommended Bases:

-

Stoichiometry: Use the minimum effective concentration of the base. An excess of a strong base will increase the risk of racemization.

-

3. Activation Time and Temperature:

-

Explanation: Prolonged pre-activation of the amino acid before coupling increases the time the activated intermediate is susceptible to racemization.[1] Higher temperatures accelerate this process.[1]

-

Solution:

-

Minimize pre-activation time. Add the coupling reagent to the amino acid/additive mixture immediately before introducing it to the amine component.

-

Perform the coupling reaction at a lower temperature, such as 0°C, to slow down the rate of racemization.

-

4. Solvent Polarity:

-

Explanation: The polarity of the solvent can influence the stability of the oxazolone intermediate. Polar aprotic solvents like DMF are common but can sometimes promote racemization.

-

Solution: If the solubility of your reactants allows, consider using less polar solvents or a mixture, such as CH2Cl2/DMF (1:1), which may help reduce the rate of racemization.[8]

Issue 2: Inconsistent or Unreliable Racemization Analysis

Accurate detection and quantification of racemization are essential for process optimization.

Root Cause Analysis & Corrective Actions

1. Inappropriate Analytical Method:

-

Explanation: Not all analytical techniques have the required sensitivity and resolution to accurately quantify diastereomers.

-

Solution:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method that uses a chiral stationary phase to separate enantiomers and diastereomers.[9]

-

Capillary Electrophoresis (CE): Offers excellent sensitivity, with detection limits as low as 0.05% of the major enantiomer, and can often analyze the intact peptide without hydrolysis.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis and derivatization, GC with a chiral column is a highly accurate and sensitive method.[11]

-

2. Racemization During Sample Preparation:

-

Explanation: The hydrolysis step required for some analytical methods (like GC-MS) can itself induce racemization if not performed under optimized conditions.

-

Solution:

-

Use deuterated acid (e.g., 6N DCl/D2O) for hydrolysis. This allows for the differentiation between racemization that occurred during synthesis versus during hydrolysis by mass spectrometry.[11]

-

Alternatively, use a method that does not require hydrolysis, such as chiral HPLC or CE on the intact peptide.[9][10]

-

Frequently Asked Questions (FAQs)

Q1: Why is D-allo-isoleucine methyl ester particularly prone to racemization?

A1: D-allo-isoleucine has two chiral centers, at the α- and β-carbons. The steric hindrance from the β-methyl group can influence the conformation of the activated amino acid, potentially making the α-proton more susceptible to abstraction by a base. This leads to the formation of a planar enolate or oxazolone intermediate, which can then be protonated from either face, resulting in a loss of stereochemical integrity at the α-carbon.[2][3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism is the formation of a planar oxazolone (or azlactone) intermediate.[1][3] This occurs when the carboxyl group of the N-protected amino acid is activated by the coupling reagent. The planarity of the oxazolone ring allows for the loss of stereochemistry at the α-carbon. A secondary mechanism is the direct abstraction of the α-proton by a strong base, leading to a planar enolate intermediate.[2][3]

Q3: Are there any coupling reagents that are inherently better at preventing racemization?

A3: While no coupling reagent is completely free from inducing racemization, some are better than others, especially when used in the correct combination with additives and bases. For carbodiimide-based couplings, the use of an additive like Oxyma or HOBt is essential.[1][5] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HCTU) reagents are generally efficient and associated with low levels of racemization when used appropriately.[8][12] For particularly challenging couplings, including sterically hindered amino acids, combinations like DIC/Oxyma are highly recommended.[6]

Q4: Can the N-terminal protecting group influence racemization?

A4: Yes. Urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization by reducing the tendency of the activated amino acid to form an oxazolone intermediate.[5][13] In contrast, acyl-type protecting groups (e.g., Benzoyl) can significantly increase the rate of racemization.

Q5: How can I accurately quantify the level of racemization in my final peptide?

A5: A reliable method is to hydrolyze the peptide and analyze the resulting amino acids using a chiral analytical technique. Gas chromatography on a chiral column (e.g., Chirasil-Val) after derivatization is a very sensitive and accurate method.[11] Alternatively, chiral HPLC or capillary electrophoresis can be used to analyze the intact peptide or its fragments, which avoids the risk of inducing racemization during hydrolysis.[9][10]

Data & Protocols

Table 1: Impact of Coupling Reagents and Additives on Racemization

| Coupling Reagent/Additive | Base | % D-Isomer Formation (Example: Fmoc-Ser(tBu)-OH) | Reference |

| HATU | NMM | High | [6] |

| DIC/Oxyma | - | Negligible | [6] |

| HBTU | DIPEA | Moderate | [14] |

| HCTU | DIPEA | Low | [14] |

| PyBOP | DIPEA | Low | [14] |

Note: The level of racemization is highly dependent on the specific amino acid being coupled.

Protocol 1: Recommended Low-Racemization Coupling Protocol for D-allo-Isoleucine Methyl Ester

-

Deprotection: Remove the N-terminal protecting group from the resin-bound peptide using standard conditions (e.g., 20% piperidine in DMF for Fmoc).

-

Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of the N-protected D-allo-isoleucine in DMF.

-

Add 3-5 equivalents of Oxyma.

-

Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

-

Allow the mixture to pre-activate for 1-5 minutes at 0°C.

-

Add the activation mixture to the washed resin.

-

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours, maintaining the temperature at 0°C.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Sample Preparation for Racemization Analysis by Chiral GC-MS

-

Hydrolysis: Hydrolyze the peptide sample in 6N DCl/D2O at 110°C for 24 hours.

-

Derivatization:

-

Evaporate the acid under a stream of nitrogen.

-

Esterify the amino acids with 2N deuterochloric acid in methanol.

-

Acylate with trifluoroacetic anhydride.

-

-

Analysis: Dissolve the derivatized sample in a suitable solvent (e.g., toluene) and inject it onto a chiral GC column (e.g., Chirasil-Val).

-

Quantification: Use mass spectrometry to determine the relative amounts of the deuterated and non-deuterated diastereomers to calculate the level of racemization that occurred during the synthesis.

Visual Guides

Diagram 1: Key Factors in Preventing Racemization

Caption: Troubleshooting workflow for racemization.

Diagram 2: Racemization Mechanisms

Caption: Primary racemization pathways in peptide coupling.

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 13, 2026, from [Link]

-

Ismail, et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(2), 817. Retrieved February 13, 2026, from [Link]

-

Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591–593. Retrieved February 13, 2026, from [Link]

-

Biadene, M., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 798(1-2), 133-142. Retrieved February 13, 2026, from [Link]

-

Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT GmbH & Co. Retrieved February 13, 2026, from [Link]

-

Jones, J. H., & Witty, M. J. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. Retrieved February 13, 2026, from [Link]

-

Izumiya, N., & Muraoka, M. (1969). Racemization test in peptide synthesis. Journal of the American Chemical Society, 91(9), 2391-2392. Retrieved February 13, 2026, from [Link]

-

Liu, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5483. Retrieved February 13, 2026, from [Link]

-

Kemp, D. S., & Rebek, J. (1970). Racemization test in peptide synthesis. Journal of the American Chemical Society, 92(19), 5792-5793. Retrieved February 13, 2026, from [Link]

-

SPPS Tips For Success Handout. (2016). Mesa Labs. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cat-online.com [cat-online.com]

- 12. mesalabs.com [mesalabs.com]

- 13. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

troubleshooting low yields in D-allo-isoleucine esterification

Topic: Troubleshooting Low Yields & Impurity Profiles Audience: Organic Chemists, Process Development Scientists Status: Active Guide [v2.4]

Introduction: The "Steric Wall" of D-allo-Isoleucine

Welcome to the technical support module for D-allo-isoleucine . If you are experiencing low yields (typically <40%) or difficulty crystallizing the ester hydrochloride, you are likely encountering the

Unlike alanine or leucine, D-allo-isoleucine possesses a bulky sec-butyl group attached directly to the

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers of this molecule.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using the logic flow below.

Figure 1: Diagnostic logic flow for isolating the root cause of esterification failure.

Part 2: The Optimized Protocol (Thionyl Chloride Method)

The standard Brenner & Huber method (

The Protocol

Reagents: D-allo-Isoleucine (1.0 eq), Thionyl Chloride (

| Step | Action | Technical Rationale (The "Why") |

| 1 | Chill Alcohol: Place anhydrous alcohol in a round-bottom flask under | Critical Control Point: Exotherm control. Adding |

| 2 | Activation: Add | Generates anhydrous HCl in situ and scavenges water (forming |

| 3 | Addition: Add solid D-allo-isoleucine in one portion. | The amino acid will not dissolve immediately. It requires protonation to break the zwitterionic lattice. |

| 4 | Controlled Ramp: Allow to warm to Room Temp (RT) over 1 hour. | Steric Check: Unlike Glycine, D-allo-Ile will likely not be fully dissolved yet. |

| 5 | Reflux: Heat to reflux (65°C for MeOH) for 24–48 hours . | Modification: Standard amino acids take 4-12 hours. D-allo-Ile requires extended time due to the |

| 6 | Monitoring: Check via TLC (System: | Look for the disappearance of the SM spot (lower Rf). Ninhydrin stain required.[1] |

| 7 | Workup: Evaporate solvent in vacuo. Re-dissolve in MeOH and evaporate again ( | Removes residual |

| 8 | Crystallization: Dissolve residue in min. volume cold MeOH; add | Forces the hydrochloride salt to precipitate while leaving impurities in the mother liquor. |

Self-Validating the System

-

Validation 1 (Mass Balance): If the crude mass > 110% of theoretical, you have trapped solvent/HCl. Dry further.

-

Validation 2 (Solubility): The product should be fully soluble in water but insoluble in ether. If it dissolves in ether, you have the free base (incomplete protonation) or N-alkylated side product.

Part 3: Troubleshooting & FAQs

Q1: Why is my yield stuck at ~50% despite refluxing?

Answer: You are likely hitting the equilibrium limit .

Esterification is an equilibrium reaction (

-

Solution: Use the "Double Activation" Method .

-

Run the reaction for 24 hours.

-

Evaporate to dryness (removing the water produced).

-

Re-dissolve in fresh anhydrous alcohol and add 0.5 eq of fresh

. -

Reflux for another 12 hours. This "resets" the equilibrium by removing the water byproduct.[2]

-

Q2: I see a second set of peaks in the NMR (doublets). Is it racemized?

Answer: Likely, yes.

D-allo-isoleucine is prone to epimerization at the

-

Mechanism: Prolonged heating in acidic media can facilitate enolization. If the

-proton is abstracted and re-added from the opposite face, D-allo (2R, 3R) becomes D-isoleucine (2S, 3R). -

Correction:

-

Reduce reflux temperature (switch from EtOH to MeOH if possible).

-

Strictly avoid any basic workup. Do not use bicarbonate washes on the ester salt; this rapidly racemizes the ester. Isolate only as the HCl salt.

-

Q3: My product is a sticky yellow oil, not a white solid.

Answer: This is a common physical issue, not necessarily a chemical one. Amino acid ester hydrochlorides are extremely hygroscopic .

-

Fix:

-

Evaporate the oil with toluene (

) to azeotrope off trace water. -

Triturate (grind) the oil under anhydrous diethyl ether or MTBE.

-

The mechanical action under non-solvent usually triggers crystallization.

-

Part 4: Advanced Workflow Visualization

The following diagram maps the critical control points where the reaction most often fails for this specific substrate.

Figure 2: Optimized workflow with the "Double Activation" loop for stubborn equilibrium limits.

References

-

Brenner, M., & Huber, W. (1953).

-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115.- Core authority for the thionyl chloride/methanol method.

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids (Vol. 2). John Wiley & Sons. The definitive text on amino acid properties, specifically detailing the solubility and steric issues of isoleucine isomers.

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

- Provides specific troubleshooting for racemization during esterific

- D'Souza, A. A., et al. (2020).

Sources

Technical Support Center: Purification of D-allo-isoleucine Methyl Ester HCl by Recrystallization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of D-allo-isoleucine methyl ester hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. As a derivative of a non-proteinogenic amino acid, the purity of D-allo-isoleucine methyl ester HCl is paramount for its successful application in peptide synthesis and as a pharmaceutical intermediate.[1][2]

Recrystallization is a powerful technique for purification, leveraging differences in solubility to separate the desired compound from impurities. However, its success is highly dependent on carefully controlled conditions. This guide provides in-depth troubleshooting advice and protocols to help you overcome common challenges and achieve high-purity crystals.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format. The causality behind each problem is explained, followed by a logical, step-by-step solution.

Problem 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens for two main reasons:

-

The boiling point of the recrystallization solvent is higher than the melting point of your compound. For L-isoleucine methyl ester HCl, the melting point is around 98-100°C.[2]

-

The concentration of impurities is so high that it significantly depresses the melting point of the mixture, turning the solid into a liquid at the crystallization temperature.[3][4]

An oil is simply a supercooled liquid, and it is undesirable because it tends to trap impurities as it solidifies, defeating the purpose of recrystallization.

Step-by-Step Solution:

-

Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil completely dissolves back into the solution.

-

Dilute the Solution: Add a small amount (1-5% of the total volume) of additional hot solvent. This lowers the saturation point and can prevent premature separation.[3]

-

Reduce the Cooling Rate: A slower cooling rate provides more time for ordered crystal lattice formation instead of amorphous oil separation. Let the solution cool to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath.[4]

-

Change the Solvent System: If oiling out persists, your solvent's boiling point may be too high. Consider using a lower-boiling point solvent or a mixed-solvent system where you can induce crystallization at a lower temperature.

Problem 2: No crystals are forming, even after the solution has cooled completely.

Answer:

Causality: The failure of crystals to appear is usually due to one of two issues:

-

Excess Solvent: Too much solvent was used, and the solution is not supersaturated enough for crystals to form, even when cold. This is the most common reason for crystallization failure.[4]

-

Lack of Nucleation Sites: A supersaturated solution can be kinetically stable. Crystal growth requires an initial "seed" or nucleation site to begin.[3]

Step-by-Step Solution:

-

Induce Nucleation (Method A - Scratching): Use a clean glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

-

Induce Nucleation (Method B - Seeding): If you have a small amount of the crude solid, add a tiny crystal ("seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[3]

-

Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the flask to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the solution to cool again. Repeat until crystals form upon cooling.[4]

-

Drastic Cooling: As a last resort, place the flask in a dry ice/acetone bath. This can sometimes force precipitation, though the resulting crystals may be very small and less pure.

Problem 3: The solid "crashed out" as a fine powder immediately after cooling. Is this okay?

Answer:

Causality: Rapid precipitation, or "crashing out," occurs when the solution is too highly concentrated or is cooled too quickly. While you have recovered your solid, this process is non-selective and tends to trap impurities within the rapidly forming crystal lattice, resulting in a lower-purity product.[3] An ideal crystallization involves slow, steady crystal growth over 15-30 minutes.

Step-by-Step Solution:

-

Re-dissolve the Solid: Place the flask back on the heat source and heat until the solid fully redissolves.

-

Add More Solvent: Add a small excess of hot solvent (e.g., 2-5% of the total volume) to slightly decrease the supersaturation level.[3]

-

Control the Cooling: Ensure the flask cools slowly and without disturbance. Do not place it directly on a cold benchtop; use an insulating material like a cork ring or paper towels. Do not agitate the flask during the initial cooling period.[5]

Problem 4: My final yield is very low.

Answer:

Causality: A low recovery can be attributed to several factors:

-

Using an excessive amount of solvent: This keeps a significant portion of your product dissolved in the mother liquor, even when cold.

-

Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some product may have crystallized on the filter paper.

-

Washing with too much or warm solvent: The purified crystals can be redissolved during the final washing step.

Step-by-Step Solution:

-

Optimize Solvent Volume: In your next attempt, be meticulous about using the absolute minimum amount of hot solvent required to dissolve the crude solid.

-

Ensure Complete Cooling: Before filtering, cool the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of your compound.

-

Recover a Second Crop: Do not discard the filtrate (mother liquor). Transfer it to a separate flask, reduce the volume by heating or rotary evaporation, and cool it again. This will yield a "second crop" of crystals, which may be slightly less pure but can significantly increase your overall yield.

-

Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving your product.[5]

Experimental Protocols & Data

Solvent Selection for Amino Acid Ester Hydrochlorides

Choosing the right solvent is the most critical step in recrystallization. For polar, salt-like compounds such as D-allo-isoleucine methyl ester HCl, polar solvents are the best starting point.[6] The ideal solvent should dissolve the compound sparingly at room temperature but completely upon heating.

| Solvent System | Suitability & Rationale | Common Application |

| Methanol / Diethyl Ether | Excellent. Methanol is a "good" solvent that dissolves the polar salt. Diethyl ether acts as a non-polar "anti-solvent" to induce crystallization upon addition.[7] | Dissolve in minimal hot methanol, add ether dropwise until cloudy, re-clarify with a drop of methanol, then cool slowly. |

| Ethanol / Water | Good. A highly polar system. The compound is often soluble in hot alcohol-water mixtures but less so when cold. The ratio needs careful optimization.[7] | Can be effective but risks hydrolysis of the ester if heated for prolonged periods. |

| Isopropanol | Good. A single-solvent system that often provides a good solubility gradient between hot and cold. | A good first choice for a single-solvent attempt. |

| Acetonitrile | Fair. A polar aprotic solvent that can sometimes yield high-quality crystals for polar molecules.[8] | Worth testing if alcohol-based systems fail or cause oiling out. |

DOT Diagram: Standard Recrystallization Workflow

The following diagram illustrates the ideal workflow for a successful recrystallization.

Caption: Ideal workflow for purification by recrystallization.

DOT Diagram: Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common recrystallization problems.

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What makes D-allo-isoleucine methyl ester HCl prone to being hygroscopic, and how do I manage it? A: As a hydrochloride salt of an amino acid ester, the molecule has highly polar and ionic groups that readily attract and absorb water from the atmosphere.[9][10] This hygroscopicity can make the compound difficult to handle, appear oily, and interfere with crystallization. To manage this, always use thoroughly dried glassware and anhydrous solvents. After filtration, dry the final crystals under a high vacuum for several hours to remove any residual water.[11]

Q2: Can I reuse the filtrate (mother liquor)? A: Absolutely. The mother liquor contains a significant amount of your dissolved product. As mentioned in the troubleshooting section, you can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a "second crop" of crystals. This is a standard practice to improve overall yield. Be aware that the second crop may be less pure than the first.

Q3: How pure does my crude material need to be for recrystallization to work? A: Recrystallization works best when the desired compound makes up the vast majority of the solid (typically >80-90%). If your crude material is very impure or contains impurities with similar solubility characteristics, recrystallization may be ineffective. In such cases, a preliminary purification by column chromatography or a silica plug filtration may be necessary before attempting recrystallization.[12]

Q4: My compound is a hydrochloride salt. Do I need to worry about pH? A: For the recrystallization of the salt itself, you do not need to adjust the pH. The compound should remain protonated. However, be aware that using basic solvents or introducing basic impurities could neutralize the hydrochloride, converting it to the free amine. The free amine has drastically different solubility properties (it is much less polar) and will not crystallize under the same conditions.[6][13]

References

-

ChemBK. (n.d.). D-ALL-ISOLEUCINE-METHYL ESTER HCL - Physico-chemical Properties. Retrieved from [Link]

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

-

PubChem. (n.d.). Isoleucine methyl ester hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

MySkinRecipes. (n.d.). L-Isoleucine methyl ester hydrochloride. Retrieved from [Link]

-

SciELO. (2008). Article. Retrieved from [Link]

-

ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.

-

University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

-

Reddit. (2024). Recrystallization Issues. Retrieved from [Link]

- Google Patents. (2003). Method for producing amino acid ester hydrochloride.

-

YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

-

ResearchGate. (2021). The right solvent for dipeptide recrystallization. Retrieved from [Link]

Sources

- 1. This compound | 118878-53-8 | Benchchem [benchchem.com]

- 2. L-Isoleucine methyl ester hydrochloride [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 5. youtube.com [youtube.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Methyl L-isoleucinate hydrochloride | 18598-74-8 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Solubilization of D-allo-Isoleucine Peptides

This guide serves as a specialized technical support center for researchers working with D-allo-isoleucine containing peptides. It addresses the unique physicochemical challenges posed by this non-canonical,

Current Status: Operational Topic: Solvent Systems & Troubleshooting for Sparingly Soluble Peptides Target Analyte: Peptides containing D-allo-Isoleucine (D-allo-Ile)[1]

Core Technical Briefing

The "Triple Threat" of D-allo-Isoleucine D-allo-isoleucine presents a unique solubility challenge due to three converging factors:

-

Extreme Hydrophobicity: Like L-isoleucine, it has a hydrocarbon side chain that repels water.[1]

-

-Branching: The bulk at the

-

Stereochemical Disruption: The D-configuration at the

-carbon, combined with the specific stereochemistry at the

Troubleshooting Guide (Q&A Format)

Category A: Synthesis & Cleavage (The "Crude" Phase)

Q: My resin swelled poorly during the coupling of D-allo-Ile, and the coupling efficiency was low. What solvent system should I use?

A: Standard DMF (Dimethylformamide) is often insufficient for

-

The Fix: Switch to NMP (N-methyl-2-pyrrolidone) for all coupling steps involving D-allo-Ile. NMP is more polar and better at solvating swollen resin matrices.[1]

-

Advanced Protocol: If aggregation persists (indicated by resin clumping), use a chaotropic solvent system : 0.4 M LiCl in DMAc (Dimethylacetamide).[1] Lithium ions disrupt the intermolecular hydrogen bonds responsible for

-sheet formation during synthesis.[1]

Q: After cleavage from the resin, my peptide precipitated immediately in the ether/TFA mixture and won't redissolve in water/acetonitrile. How do I recover it? A: This is a classic "crashing" event.[1] D-allo-Ile peptides often form gel-like aggregates upon exposure to ether.[1]

-

The Protocol:

-

Centrifuge and decant the ether.[1]

-

Do not attempt to add water immediately.[1]

-

Dissolve the pellet in a minimal volume of neat TFA (Trifluoroacetic acid) or HFIP (Hexafluoroisopropanol) . These are strong structure-breaking solvents.[1]

-

Once dissolved, slowly dilute with your HPLC mobile phase A (usually 0.1% TFA in water).[1] If it precipitates again, you must move to the "Hard-to-Dissolve" purification protocol (see below).[1]

-

Category B: Purification & Analysis (HPLC/LC-MS)

Q: I cannot inject my sample onto the HPLC because it precipitates in the sample loop or clogs the column. What is the correct injection solvent? A: Never inject a hydrophobic D-allo-Ile peptide dissolved solely in the starting mobile phase (e.g., 5% ACN).[1]

-

The "Stepwise" Injection System:

-

Dissolve the peptide in 100% DMSO or 50% Acetic Acid at a high concentration (e.g., 10 mg/mL).

-

Dilute this stock 1:10 with the starting mobile phase immediately before injection.

-

Critical Check: If the solution turns cloudy upon dilution, you must use a chaotropic mobile phase .[1] Add 10-20% Isopropanol (IPA) or TFE (Trifluoroethanol) to Mobile Phase B.[1] This maintains solubility as the organic gradient increases.

-

Q: My peaks are broad and tailing significantly. Is this an impurity or a solubility issue? A: With D-allo-Ile peptides, broad peaks often indicate on-column aggregation or slow conformational exchange.[1]

-

The Fix: Operate the column at elevated temperature (50°C - 60°C) .

-

Reasoning: Heat provides the kinetic energy to disrupt weak hydrophobic interactions and Van der Waals forces favored by the D-allo-Ile side chains, sharpening the peak.

-

Category C: Biological Assays (The "Biocompatible" Phase)

Q: I need to use this peptide in a cell-based assay, but it crashes out when I dilute the DMSO stock into the culture media. A: This is the "dilution shock" phenomenon.

-

The "Pulse" Protocol:

-

Start with your peptide in 100% DMSO.[1]

-

Do not add media directly to the DMSO stock.[1]

-

Instead, add PBS (pH 7.4) dropwise to the DMSO stock while vortexing/sonicating.

-

Why? This allows you to catch the "cloud point" early. If it clouds at 50% DMSO, you cannot use it in cells without a carrier.[1]

-

Carrier Option: If precipitation is unavoidable, encapsulate the peptide using 0.1% Tween-20 or Cyclodextrin in the assay buffer to sequester the hydrophobic D-allo-Ile side chains.[1]

-

Visualized Protocols

Diagram 1: Solubility Decision Tree

Use this flowchart to select the correct solvent based on your peptide's behavior.

Caption: Decision matrix for solubilizing D-allo-Ile peptides. Note the critical path for "Neutral/Hydrophobic" sequences requiring HFIP treatment.

Diagram 2: The "Stepwise" Solubilization Workflow

Follow this order of operations to maximize solubility while minimizing biological toxicity.

Caption: Workflow for handling high-hydrophobicity peptides. The "Disaggregation" step is crucial for D-allo-Ile sequences.

Quantitative Solvent Data

Table 1: Solvent Efficacy for

| Solvent System | Polarity | Structure Breaking Power | Biological Compatibility | Recommended Use Case |

| Water / PBS | High | None (Promotes Aggregation) | High | Only for charged/short peptides.[1] |

| DMSO | Moderate | Moderate | Moderate (Toxic >1%) | General stock solution preparation.[1] |

| HFIP | Low | Very High (Alpha-helix inducer) | Low (Must evaporate) | Dissolving stubborn aggregates/gels.[1] |

| 6M Guanidine HCl | High | High (Chaotrope) | Low | Purification only (HPLC prep).[1] |

| LiCl (5%) in DMAc | Moderate | High (H-bond disruptor) | Low | Peptide Synthesis (SPPS) . |

References

-

Bachem. (2021). Peptide Solubility Guidelines. Retrieved from 2

-

LifeTein. (n.d.).[1] How to Dissolve Amyloid Beta Peptide (Aggregation Prone Sequences). Retrieved from 3

-

Thermo Fisher Scientific. (n.d.).[1] Peptide Solubility Guidelines and Hydrophobic Amino Acid Tables. Retrieved from 4

-

Biotage. (2023).[1][5][6] How to Synthesize Hydrophobic Peptides - Choosing the Right Solvent (NMP vs DMF). Retrieved from 5

-